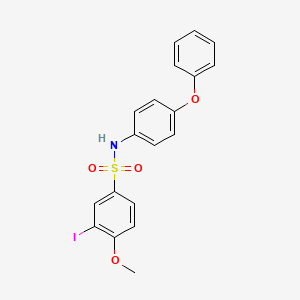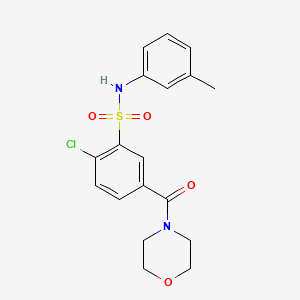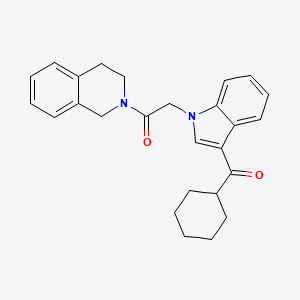
N-(4-acetylphenyl)-2-(3-chlorophenyl)quinoline-4-carboxamide
概要
説明
N-(4-acetylphenyl)-2-(3-chlorophenyl)quinoline-4-carboxamide: is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of an acetylphenyl group, a chlorophenyl group, and a quinoline carboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(3-chlorophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 3-chlorobenzoyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Acetylation of the Phenyl Group: The acetyl group is introduced through an acetylation reaction using acetic anhydride in the presence of a base such as pyridine.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the quinoline ring or the chlorophenyl group, potentially leading to the formation of dihydroquinoline derivatives or dechlorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and quinoline N-oxides.
Reduction: Dihydroquinoline derivatives and dechlorinated products.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
N-(4-acetylphenyl)-2-(3-chlorophenyl)quinoline-4-carboxamide is used as a building block in organic synthesis
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
The compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a subject of interest in medicinal chemistry.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of N-(4-acetylphenyl)-2-(3-chlorophenyl)quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s quinoline core can intercalate with DNA, while the acetylphenyl and chlorophenyl groups may enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
N-(4-acetylphenyl)-2-phenylquinoline-4-carboxamide: Lacks the chlorophenyl group, which may affect its chemical reactivity and biological activity.
N-(4-acetylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide: Contains a methyl group instead of a chlorine atom, potentially altering its pharmacokinetic properties.
N-(4-acetylphenyl)-2-(3-fluorophenyl)quinoline-4-carboxamide: The fluorine atom may enhance its metabolic stability and binding interactions.
Uniqueness
N-(4-acetylphenyl)-2-(3-chlorophenyl)quinoline-4-carboxamide is unique due to the presence of the chlorophenyl group, which can influence its electronic properties, reactivity, and interactions with biological targets. This makes it a valuable compound for diverse scientific research applications.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-(3-chlorophenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O2/c1-15(28)16-9-11-19(12-10-16)26-24(29)21-14-23(17-5-4-6-18(25)13-17)27-22-8-3-2-7-20(21)22/h2-14H,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYCFJHMMZUEJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dimethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B3503835.png)
![N-(2-ethylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B3503838.png)
![(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(3-methoxyphenyl)methanone](/img/structure/B3503845.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B3503851.png)



![ethyl 4-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3503881.png)
![ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B3503884.png)
![4-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde](/img/structure/B3503899.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3503900.png)
![2-(2,5-dimethylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B3503903.png)

![N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3503921.png)
